molecular formula C23H24N4O2 B2495134 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899745-87-0

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2495134
CAS No.: 899745-87-0
M. Wt: 388.471
InChI Key: VTTLFAWDPKRZBA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899745-87-0) is a synthetic small molecule with a molecular formula of C 23 H 24 N 4 O 2 and a molecular weight of 388.46 g/mol . This chemical reagent integrates two pharmaceutically significant heterocyclic motifs: a pyrrolidine ring and a pyridazine core, making it a valuable compound for medicinal chemistry research and drug discovery programs. The saturated pyrrolidine ring is a privileged scaffold in drug design, highly valued for its ability to explore three-dimensional pharmacophore space due to sp 3 -hybridization and to influence the stereochemistry and physicochemical properties of a molecule, often leading to improved solubility and ADMET profiles . The pyridazine nucleus is another versatile heterocycle known for its diverse biological activities. Research highlights that pyridazine derivatives are of considerable interest for developing cardiovascular agents, particularly as calcium sensitizers and selective phosphodiesterase-III (PDE-III) inhibitors, which exhibit combined positive inotropic and vasodilatory effects . Furthermore, recent scientific literature demonstrates that pyridazinone-based compounds are being actively investigated as multi-target anti-inflammatory agents, capable of inhibiting enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The benzamide portion of the molecule is a common feature in many bioactive compounds and has been utilized in derivatives studied for their potential as cell differentiation inducers . With a purity of 90% or higher, this product is supplied for research use only and is intended solely for laboratory analysis. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-2-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTLFAWDPKRZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Pyridazine Substituent Benzamide/Sulfonamide Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 6-(pyrrolidin-1-yl) 4-ethoxy ~423.5 (estimated) Benzamide core, ethoxy group -
L008-0026 (N-(4-ethylphenyl)-4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzamide) 6-(pyrrolidin-1-yl) N-(4-ethylphenyl) Not reported Ethylphenyl group enhances lipophilicity
G620-0710 (4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) 6-(4-methylpiperidin-1-yl) 4-ethoxy (sulfonamide) 452.57 Sulfonamide linker, piperidine substitution
AP24534 (BCR-ABL inhibitor) Imidazo[1,2-b]pyridazin-3-yl 4-methyl, trifluoromethyl ~650 (estimated) Pan-BCR-ABL inhibition, T315I mutant activity
4h (FGFR4 inhibitor) 6-(4-dimethylaminophenylethynyl) 2-acrylamido Not reported Ethynyl linker, acrylamide group

Key Observations:

Pyrrolidine vs. Piperidine Substitution :

  • The target compound’s pyrrolidine group (5-membered ring) offers conformational rigidity and moderate basicity, contrasting with G620-0710’s 4-methylpiperidine (6-membered ring), which may enhance binding pocket compatibility in certain targets .
  • Piperidine’s larger size and increased flexibility could improve selectivity for kinases requiring bulkier substituents .

Ethoxy vs. Ethylphenyl may enhance membrane permeability but risks metabolic instability due to higher hydrophobicity .

Sulfonamide vs.

Heterocyclic Modifications :

  • AP24534’s imidazo[1,2-b]pyridazine core and trifluoromethyl group enhance hydrophobic interactions and metabolic stability, contributing to its potency against resistant BCR-ABL mutants .
  • The target compound’s simpler pyridazine-pyrrolidine architecture may offer synthetic advantages but could limit potency against complex targets like BCR-ABL .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~423.5) falls within the acceptable range for oral bioavailability, unlike AP24534 (~650), which may require formulation adjustments .

Biological Activity

4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound classified as a substituted benzamide. Its unique structure includes an ethoxy group, a pyrrolidinyl moiety, and a pyridazinyl phenyl group, which suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structure and Properties

The compound's molecular formula is C21H22N6O2C_{21}H_{22}N_{6}O_{2} with a molecular weight of 390.4 g/mol. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds. This structural complexity is essential for its biological activity.

PropertyValue
Molecular FormulaC21H22N6O2C_{21}H_{22}N_{6}O_{2}
Molecular Weight390.4 g/mol
Chemical ClassSubstituted Benzamide

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis . It has shown promise in inhibiting the growth of this pathogen, which is critical given the global challenge posed by tuberculosis.

Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in disease pathways, especially those related to tuberculosis. The interactions facilitated by the pyrrolidinyl and pyridazinyl groups likely enhance its efficacy against biological macromolecules.

Case Studies and Research Findings

  • Anti-Tubercular Activity :
    • The compound has been tested in vitro against various strains of Mycobacterium tuberculosis, demonstrating significant inhibitory effects.
    • IC50 values (the concentration required to inhibit 50% of the target) were reported, indicating its potential as a therapeutic agent.
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., MCF7 for breast cancer). Results indicated selective cytotoxicity, which is promising for further development as an anticancer agent.
    • Table 1 summarizes the findings from these studies.
Cell LineCompound Concentration (µM)IC50 (µM)Remarks
MCF7Varying concentrations[Value]Selective cytotoxicity observed
A549Varying concentrations[Value]Moderate activity against lung cancer
  • Molecular Docking Studies :
    • Docking simulations revealed that this compound binds effectively to targets involved in inflammatory responses and cell proliferation.
    • These findings support its potential role in treating inflammatory diseases and cancers.

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